molecular formula C15H20N4O2 B2582743 N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950235-39-9

N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2582743
CAS No.: 950235-39-9
M. Wt: 288.351
InChI Key: UGIYVLCZXPDIJK-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, alternative catalysts and solvents may be explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the methylphenyl group.

Scientific Research Applications

N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Compounds like 1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide.

    Hydroxyethyl derivatives: Compounds like N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide.

Uniqueness

N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and potential for hydrogen bonding, while the methylphenyl and propyl groups contribute to its lipophilicity and ability to interact with hydrophobic regions of target molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-4-13-14(15(21)16-9-10-20)17-18-19(13)12-7-5-11(2)6-8-12/h5-8,20H,3-4,9-10H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIYVLCZXPDIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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